N,N-diethyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Description
N,N-diethyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C21H29N3O4S and its molecular weight is 419.54. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
Research indicates that derivatives of acetamide, including those bearing the piperidine nucleus, demonstrate moderate to high antibacterial activity. For instance, N-substituted acetamide derivatives with azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and exhibited moderate antibacterial potency, particularly against Gram-negative bacterial strains. The antibacterial evaluation was based on the effect on the increase in absorbance of the broth medium due to log phase microbial growth. One such compound, 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole, was highlighted for its strong inhibitory effect on various bacterial strains (Iqbal et al., 2017).
Enzyme Inhibition and Potential for Alzheimer’s Disease Treatment
Synthesized derivatives bearing the piperidine nucleus have shown promising enzyme inhibitory activities. For example, a series of new N-alkyl-N-(piperidin-1-yl)benzenesulfonamide and N-aryl/alkyl substitued-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and screened for their inhibitory activities against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds showed promising activities, which are crucial in the context of diseases like Alzheimer's, where enzyme inhibition plays a significant role in treatment strategies (Khalid, 2012).
Anticancer Properties
The potential anticancer effects of related compounds have been explored, with a focus on the synthesis and characterization of derivatives for anticancer activity screening. One study synthesized a series of cyano oximino sulfonate derivatives, which showed anti-proliferation effects on mouse fibroblast L929 cells. These effects were noted to be cytostatic rather than cytotoxic, highlighting the compounds' ability to inhibit cell growth without completely killing the cells (El‐Faham et al., 2014).
Synthesis and Characterization
The synthesis and structural characterization of compounds related to N,N-diethyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide have been extensively studied. These studies provide valuable information about the chemical properties and potential applications of these compounds. For instance, a study reported the synthesis of bioactive sulfonamides bearing the piperidine nucleus and evaluated their activity against cholinesterase, indicating their potential in treating conditions associated with enzyme dysfunction (Khalid, 2012).
Properties
IUPAC Name |
N,N-diethyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S/c1-3-22(4-2)21(26)16-29(27,28)19-14-24(18-11-7-6-10-17(18)19)15-20(25)23-12-8-5-9-13-23/h6-7,10-11,14H,3-5,8-9,12-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLONMOZVZBQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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